1H-imidazole;sulfuric acid
CAS No.: 185376-79-8
Cat. No.: VC19083240
Molecular Formula: C3H6N2O4S
Molecular Weight: 166.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185376-79-8 |
|---|---|
| Molecular Formula | C3H6N2O4S |
| Molecular Weight | 166.16 g/mol |
| IUPAC Name | 1H-imidazole;sulfuric acid |
| Standard InChI | InChI=1S/C3H4N2.H2O4S/c1-2-5-3-4-1;1-5(2,3)4/h1-3H,(H,4,5);(H2,1,2,3,4) |
| Standard InChI Key | GEMITLJMEMBDKW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CN1.OS(=O)(=O)O |
Introduction
Structural and Molecular Characteristics
1H-Imidazole; sulfuric acid consists of a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, covalently associated with a sulfuric acid moiety. The planar imidazole ring system confers aromatic stability, while the sulfuric acid group introduces strong Brønsted acidity and hydrogen-bonding capacity. Computational analyses of its InChI key (GEMITLJMEMBDKW-UHFFFAOYSA-N) and SMILES notation (C1=CN=CN1.OS(=O)(=O)O) reveal a tautomeric equilibrium between the 1H- and 3H-imidazole forms, stabilized by the sulfuric acid component .
Comparative Molecular Properties
The table below contrasts key molecular descriptors of 1H-imidazole; sulfuric acid with its ethyl-substituted analog (CAS 468095-88-7):
| Property | 1H-Imidazole; Sulfuric Acid | 1-Ethyl-1H-Imidazole; Sulfuric Acid |
|---|---|---|
| Molecular Formula | C₃H₆N₂O₄S | C₅H₁₀N₂O₄S |
| Molecular Weight (g/mol) | 166.16 | 194.21 |
| CAS Number | 185376-79-8 | 468095-88-7 |
| SMILES | C1=CN=CN1.OS(=O)(=O)O | CCN1C=CN=C1.OS(=O)(=O)O |
The ethyl-substituted variant exhibits increased hydrophobicity due to the alkyl chain, potentially enhancing membrane permeability in biological systems .
Synthetic Methodologies
Silica-Supported Sulfuric Acid Catalysis
A solvent-free multicomponent reaction utilizing sulfuric acid immobilized on silica gel (H₂SO₄·SiO₂) enables efficient synthesis of imidazole derivatives. This method condenses benzil, aldehydes, and ammonium acetate at 120°C under atmospheric pressure, achieving yields exceeding 85% . The heterogeneous catalyst facilitates proton transfer and stabilizes transition states, while enabling straightforward product isolation via filtration.
Direct Acid-Base Neutralization
1H-Imidazole; sulfuric acid can be prepared through stoichiometric neutralization of 1H-imidazole with concentrated sulfuric acid. This exothermic reaction proceeds via proton transfer to the imidazole’s N-3 atom, forming a stable sulfate salt. Purification via recrystallization from ethanol yields high-purity product.
Reactivity and Chemical Transformations
The compound’s dual functionality permits diverse reactivity patterns:
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Acid-Catalyzed Cyclocondensations: The sulfuric acid moiety activates carbonyl groups in diketones or ketoesters, enabling nucleophilic attack by ammonia equivalents to form polycyclic imidazole derivatives .
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Electrophilic Aromatic Substitution: The electron-rich C-4 and C-5 positions of the imidazole ring undergo nitration and sulfonation, though the attached sulfuric acid group directs regioselectivity through steric and electronic effects.
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Coordination Chemistry: The sulfate ion acts as a bidentate ligand, forming complexes with transition metals like Cu(II) and Fe(III), which exhibit redox activity relevant to catalytic applications .
Industrial and Catalytic Applications
Green Chemistry Applications
The immobilized H₂SO₄·SiO₂ catalyst derived from 1H-imidazole; sulfuric acid precursors demonstrates exceptional recyclability (>10 cycles) in Friedel-Crafts alkylations and Biginelli reactions, reducing waste generation compared to homogeneous acid catalysts .
Electrolyte Additives
In lithium-ion batteries, imidazole-sulfate complexes improve ionic conductivity (σ > 1.2 mS/cm at 25°C) by stabilizing lithium salts through Lewis acid-base interactions .
Challenges and Future Directions
Despite its versatility, 1H-imidazole; sulfuric acid faces limitations in large-scale applications due to:
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Hygroscopic nature complicating long-term storage
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Corrosivity toward metal reactors
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Limited solubility in non-polar solvents
Ongoing research focuses on ionic liquid formulations and polymer-supported analogs to mitigate these issues. Additionally, computational QSAR models are being employed to design next-generation derivatives with optimized pharmacokinetic profiles .
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